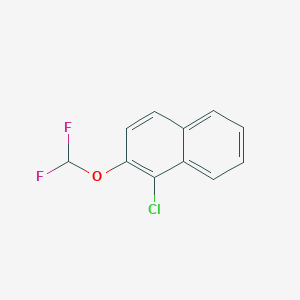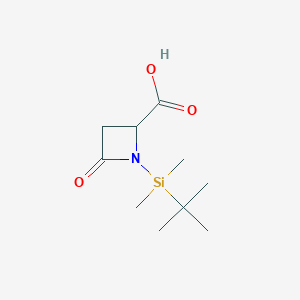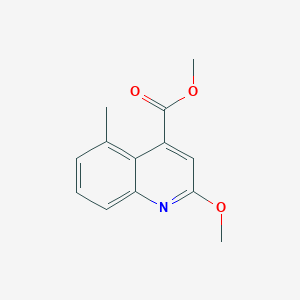
Methyl 2-methoxy-5-methylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methoxy-5-methylquinoline-4-carboxylate is a quinoline derivative with a molecular formula of C13H13NO3. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are often explored for their potential biological activities, making them significant in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-5-methylquinoline-4-carboxylate typically involves the reaction of 2-methoxyquinoline-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:
Starting Material: 2-methoxyquinoline-4-carboxylic acid
Reagent: Methanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Reaction Conditions: Reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, is also explored to minimize environmental impact.
化学反応の分析
Types of Reactions
Methyl 2-methoxy-5-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated quinoline derivatives
科学的研究の応用
Methyl 2-methoxy-5-methylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-methoxy-5-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative used.
類似化合物との比較
Similar Compounds
- 2-Methylquinoline-4-carboxylate
- 2-Methoxyquinoline-4-carboxylic acid
- 5-Methylquinoline-4-carboxylate
Uniqueness
Methyl 2-methoxy-5-methylquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the quinoline ring enhances its reactivity and potential biological activity compared to other quinoline derivatives.
特性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
methyl 2-methoxy-5-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-8-5-4-6-10-12(8)9(13(15)17-3)7-11(14-10)16-2/h4-7H,1-3H3 |
InChIキー |
FLIKXMWCFROJQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N=C(C=C2C(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,8-Dihydroxy-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11876338.png)

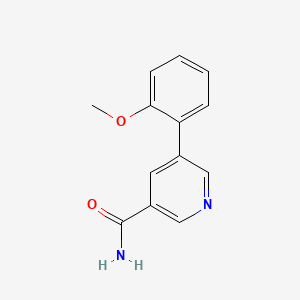

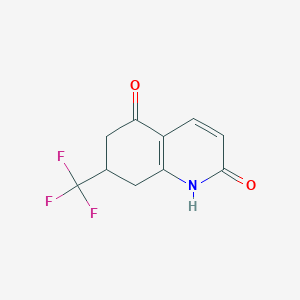
![Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11876364.png)
![2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11876368.png)

![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile](/img/structure/B11876379.png)
